molecular formula C9H18N2O B14044146 (R)-5-butyl-1-Methylpiperazin-2-one

(R)-5-butyl-1-Methylpiperazin-2-one

Cat. No.: B14044146
M. Wt: 170.25 g/mol
InChI Key: YORVOKCEUQTEAO-MRVPVSSYSA-N
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Description

®-5-butyl-1-Methylpiperazin-2-one is a chiral piperazine derivative with a butyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-butyl-1-Methylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and butyl bromide.

    Alkylation: The piperazine is alkylated with butyl bromide under basic conditions to introduce the butyl group at the 5-position.

    Methylation: The resulting intermediate is then methylated at the 1-position using a methylating agent such as methyl iodide.

    Cyclization: The final step involves cyclization to form the piperazin-2-one ring.

Industrial Production Methods

Industrial production of ®-5-butyl-1-Methylpiperazin-2-one may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-5-butyl-1-Methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the piperazin-2-one ring to a piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds.

Scientific Research Applications

®-5-butyl-1-Methylpiperazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-5-butyl-1-Methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-5-butyl-1-ethylpiperazin-2-one: Similar structure with an ethyl group instead of a methyl group.

    ®-5-butyl-1-propylpiperazin-2-one: Similar structure with a propyl group instead of a methyl group.

    ®-5-butyl-1-isopropylpiperazin-2-one: Similar structure with an isopropyl group instead of a methyl group.

Uniqueness

®-5-butyl-1-Methylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group at the 5-position and the methyl group at the 1-position can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-5-butyl-1-methylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

YORVOKCEUQTEAO-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H]1CN(C(=O)CN1)C

Canonical SMILES

CCCCC1CN(C(=O)CN1)C

Origin of Product

United States

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